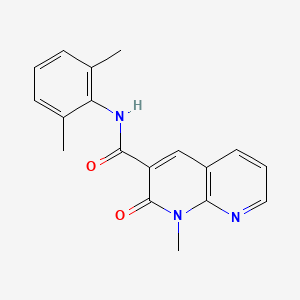

N-(2,6-dimetilfenil)-1-metil-2-oxo-1,2-dihidro-1,8-naftiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.

BenchChem offers high-quality N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Complejos de coordinación redox-activos

El compuesto que ha mencionado participa en la síntesis de un complejo de indio (III) de seis coordenadas. Este complejo contiene dos tipos de ligandos redox-activos: mono- (imSQ Me) y dianión (AP Me) de 4,6-di-tert-butil-N-(2,6-dimetilfenil)-o-iminobenzoquinona. Además, se coordina con 2,2′-bipiridil. El complejo resultante exhibe propiedades intrigantes, incluida la deslocalización de la densidad de espín y una banda de absorción en la región del infrarrojo cercano (NIR) .

Interacción con el sistema endocannabinoide

Otro derivado de este compuesto, N-(2,6-dimetilfenil)-3-(3,4,5-trimetoxifenil)acrilamida (DMTA), ha sido estudiado por sus posibles propiedades terapéuticas. Los investigadores han explorado su interacción con el sistema endocannabinoide, que juega un papel crucial en la regulación del dolor, el estado de ánimo y el apetito.

Actividad Biológica

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide generally involves multi-step organic reactions that include the formation of the naphthyridine core followed by functionalization at the carboxamide position. Recent studies highlight various synthetic routes that improve yield and purity while minimizing by-products.

Biological Activity

The biological activity of this compound has been evaluated through various assays demonstrating its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent studies:

Anti-inflammatory Activity

Research indicates that N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits potent anti-inflammatory effects. In vitro studies have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's effectiveness was compared against standard anti-inflammatory drugs like diclofenac.

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 34.5 | |

| Diclofenac | 31.4 |

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in animal models. Studies report a reduction in pain response comparable to established analgesics.

The proposed mechanism of action for N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This dual action contributes to its efficacy in reducing both inflammation and pain.

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on rats with induced inflammation showed that administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline. The results indicated a dose-dependent response with maximum efficacy at higher doses.

Case Study 2: Cellular Assays

In cellular assays using human fibroblast cells, treatment with N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide led to a marked decrease in the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory potential.

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-6-4-7-12(2)15(11)20-17(22)14-10-13-8-5-9-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGPXOCVALHGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.